methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a meticulously designed compound often celebrated for its unique structural features and reactivity. With a blend of benzodioxin and sulfonyl-phenyl elements, it finds relevance in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:
Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.
Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.
Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:
High-throughput screening of catalysts and reaction conditions.
Automation of reagent addition to maintain consistent quality.
Utilization of solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.
Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.
Major Products Formed
Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.
Scientific Research Applications
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:
Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential in pharmacological studies for its bioactive properties.
Industry: : Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-(phenylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(tosyl)acrylate
Unique Aspects
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate stands out due to its specific combination of benzodioxin and sulfonyl-phenyl groups, which impart unique chemical and biological properties. This uniqueness is often reflected in its specific binding interactions and reactivity patterns.
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Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCJUXXYMWJSW-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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